![molecular formula C28H46O6 B14246606 11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid CAS No. 214751-20-9](/img/structure/B14246606.png)
11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid is an organic compound with the molecular formula C28H46O6 It is characterized by the presence of a phenylenebis(oxy) group flanked by two undecanoic acid chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid typically involves the reaction of 1,4-phenylenebis(oxy) with undecanoic acid derivatives under controlled conditions. One common method includes the esterification of 1,4-phenylenebis(oxy) with undecanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenylenebis(oxy) group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylenebis(oxy) derivatives.
Wissenschaftliche Forschungsanwendungen
11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylenebis(oxy) group can facilitate binding to specific sites, while the undecanoic acid chains may influence the compound’s solubility and membrane permeability. Pathways involved may include signal transduction, metabolic processes, or structural modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11,11’-[1,3-Phenylenebis(carbonylimino)]diundecanoic acid: Similar structure but with carbonylimino groups instead of oxy groups.
2,2’-[1,2-Phenylenebis(oxy)]diacetic acid: Contains shorter acetic acid chains instead of undecanoic acid chains.
Uniqueness
11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid is unique due to its specific phenylenebis(oxy) linkage and long undecanoic acid chains, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
214751-20-9 |
|---|---|
Molekularformel |
C28H46O6 |
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
11-[4-(10-carboxydecoxy)phenoxy]undecanoic acid |
InChI |
InChI=1S/C28H46O6/c29-27(30)17-13-9-5-1-3-7-11-15-23-33-25-19-21-26(22-20-25)34-24-16-12-8-4-2-6-10-14-18-28(31)32/h19-22H,1-18,23-24H2,(H,29,30)(H,31,32) |
InChI-Schlüssel |
PGKDTAVEOVUTDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCCCCCCCCCC(=O)O)OCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
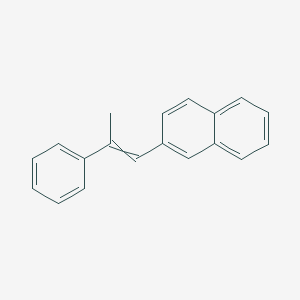
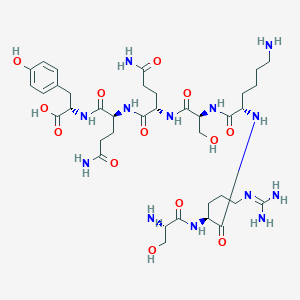
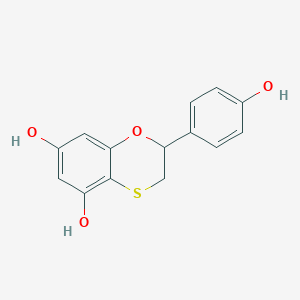
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
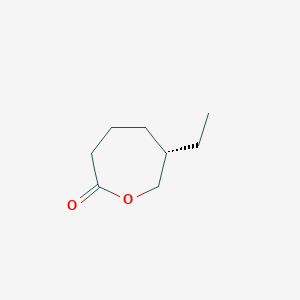
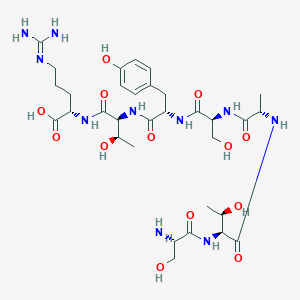
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
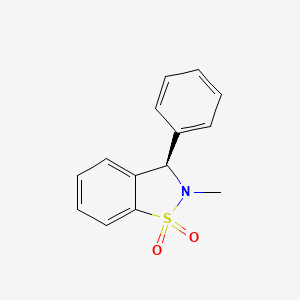
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)
